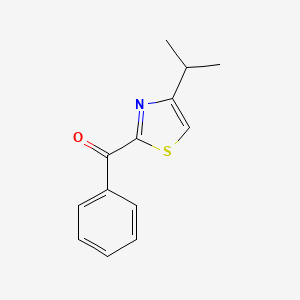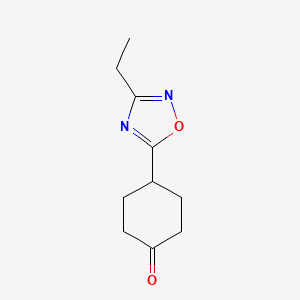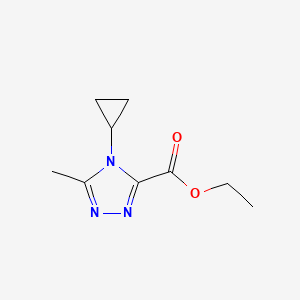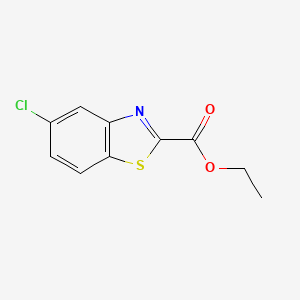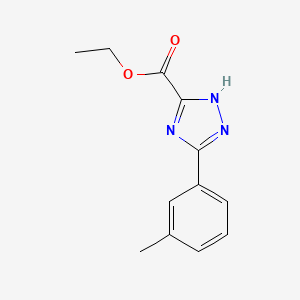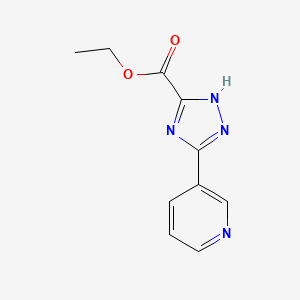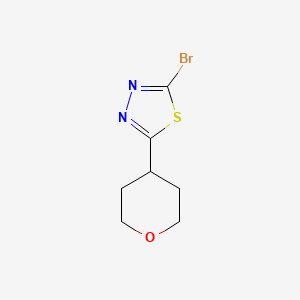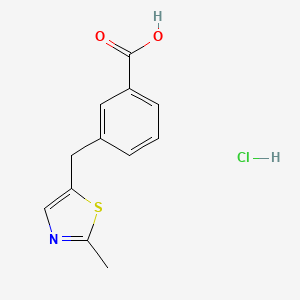
5-(2-メチル-1,3-チアゾール-5-イルメチル)安息香酸塩酸塩
説明
The compound “3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It’s an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzoic acid group attached to the thiazole ring would contribute to the overall polarity of the molecule.Chemical Reactions Analysis
Thiazole rings are known to undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The exact reactions that “3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride” would depend on its exact molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
抗菌活性
チアゾール誘導体は、有望な抗菌活性を示すことが示されています。 たとえば、特定の化合物は、さまざまな細菌株に対して有意な最小阻害濃度(MIC)値を示し、抗菌剤としての可能性を示しています .
抗真菌活性
同様に、チアゾールとその誘導体は、カンジダ・アルビカンスおよびリゾープス・オリゼなどの菌株に対する抗真菌活性について試験されています。 連続希釈法を使用して、その有効性を評価した結果、抗真菌治療での使用が示唆されました .
鎮痛および抗炎症活性
一部のチアゾール化合物は、有意な鎮痛および抗炎症活性を示すことが明らかになっています。 これは、疼痛管理および炎症抑制におけるその用途を示しています .
抗腫瘍および細胞毒性活性
チアゾール誘導体は、ヒト腫瘍細胞株に対する細胞毒性活性について合成され、報告されています。 これは、特に前立腺がんなどの特定の種類のがんを標的にするがん治療における潜在的な用途を示唆しています .
抗真菌剤の開発
チアゾール誘導体の合成により、抗真菌特性を持つ化合物が発見されました。 これらの発見は、真菌感染症の治療に使用できる新しい抗真菌剤の開発を支援します .
イミダゾール関連治療における治療的可能性
チアゾールとは直接関係ありませんが、イミダゾール含有化合物は構造的に類似しています。 イミダゾールに関する研究により、その治療的可能性が明らかになり、イミダゾール関連化合物に関連する治療におけるチアゾール誘導体と同様の用途を示唆しています .
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to a range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
生化学分析
Biochemical Properties
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to proteins involved in cell signaling, modulating their function and affecting downstream processes . The nature of these interactions is primarily through binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, the compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can activate certain signaling pathways that lead to apoptosis in cancer cells . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with a gradual reduction in activity as the compound degrades . In in vitro studies, the compound has been shown to maintain its activity for up to 72 hours, while in in vivo studies, its effects can last for several weeks .
Dosage Effects in Animal Models
The effects of 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted . The compound can also affect metabolic flux, altering the levels of various metabolites in the cell . For instance, it can reduce the levels of pro-inflammatory metabolites, contributing to its anti-inflammatory effects .
Transport and Distribution
Within cells and tissues, 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, it can interact with transporters and binding proteins that facilitate its movement within the cell . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . This distribution pattern is crucial for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 3-[(2-Methyl-1,3-thiazol-5-yl)methyl]benzoic acid hydrochloride is essential for its activity. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be found in the nucleus, where it may influence gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . These localization patterns are critical for its biochemical and cellular effects.
特性
IUPAC Name |
3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S.ClH/c1-8-13-7-11(16-8)6-9-3-2-4-10(5-9)12(14)15;/h2-5,7H,6H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSDNMEDVBTBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC2=CC(=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




